molecular formula C24H16Cl2FN3O B3403948 3,5-bis(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1189665-30-2

3,5-bis(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3403948
CAS No.: 1189665-30-2
M. Wt: 452.3
InChI Key: GEIWYWAPLLMAGF-UHFFFAOYSA-N
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Description

3,5-bis(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C24H16Cl2FN3O and its molecular weight is 452.3. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad range of biological activities . The interaction often involves the formation of bonds with the active sites of the target proteins, leading to changes in their function .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve key enzymes and proteins that play crucial roles in cellular processes .

Pharmacokinetics

Indole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, which can result in various molecular and cellular effects . For instance, they can inhibit the activity of certain enzymes, modulate the function of various proteins, and interfere with key cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of indole derivatives .

Properties

IUPAC Name

3,5-bis[(2-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2FN3O/c25-19-7-3-1-5-15(19)12-29-14-28-22-18-11-17(27)9-10-21(18)30(23(22)24(29)31)13-16-6-2-4-8-20(16)26/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIWYWAPLLMAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-bis(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
Reactant of Route 2
3,5-bis(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Reactant of Route 3
Reactant of Route 3
3,5-bis(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Reactant of Route 4
Reactant of Route 4
3,5-bis(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Reactant of Route 5
Reactant of Route 5
3,5-bis(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Reactant of Route 6
3,5-bis(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

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